2,4,5-Trichlorobenzo[d]thiazole
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Description
2,4,5-Trichlorobenzo[d]thiazole is a useful research compound. Its molecular formula is C7H2Cl3NS and its molecular weight is 238.5 g/mol. The purity is usually 95%.
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Biological Activity
2,4,5-Trichlorobenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, antifungal, and potential neuroprotective properties. The findings are supported by various studies and include data tables summarizing key research outcomes.
Chemical Structure and Properties
This compound features a benzo[d]thiazole core with three chlorine substituents at the 2, 4, and 5 positions. This unique structure contributes to its biological activity by influencing interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various thiazole derivatives and found that compounds with similar structures demonstrated significant antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strains Tested | MIC (µg/mL) | Activity |
---|---|---|---|
This compound | Staphylococcus aureus | 12.5 | Moderate |
Escherichia coli | 25 | Low | |
Pseudomonas aeruginosa | 50 | Low | |
Candida albicans | 6.25 | High | |
Aspergillus flavus | 12.5 | Moderate |
The compound showed higher efficacy against Candida albicans compared to various bacterial strains, indicating its potential as an antifungal agent .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of thiazole derivatives. For instance, triazolobenzothiazole compounds have demonstrated significant neuroprotective activity in human neuroblastoma (SH-SY5Y) cells. The mechanism is thought to involve the activation of the Akt signaling pathway, which plays a crucial role in cell survival and growth .
Table 2: Neuroprotective Activity of Thiazole Derivatives
Compound | Cell Line Tested | Concentration (µM) | Effectiveness (%) |
---|---|---|---|
Triazolobenzothiazole 22 | SH-SY5Y | 20 | 40 |
40 | 55 |
The results indicate that compounds like triazolobenzothiazole can significantly enhance cell viability under stress conditions .
Case Studies and Research Findings
- Antifungal Activity : A series of thiazole derivatives were synthesized and evaluated for their antifungal properties against multiple strains of Candida. The presence of chlorine substituents was linked to increased antifungal activity .
- Antibacterial Screening : In another study focusing on antibacterial efficacy, derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds with hydrophobic chains exhibited enhanced activity .
- Neuroprotection : A specific derivative was tested for its neuroprotective effects in vitro. It was found to significantly protect neuronal cells from serum deprivation-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
2,4,5-trichloro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3NS/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSPQUJKJPNTOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365956 |
Source
|
Record name | 2,4,5-Trichloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898747-87-0 |
Source
|
Record name | 2,4,5-Trichloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.